4-(bromomethyl)-5-cyclobutyl-1H-pyrazole 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2092276-92-9
VCID: VC3155925
InChI: InChI=1S/C8H11BrN2/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-4H2,(H,10,11)
SMILES: C1CC(C1)C2=C(C=NN2)CBr
Molecular Formula: C8H11BrN2
Molecular Weight: 215.09 g/mol

4-(bromomethyl)-5-cyclobutyl-1H-pyrazole

CAS No.: 2092276-92-9

Cat. No.: VC3155925

Molecular Formula: C8H11BrN2

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

4-(bromomethyl)-5-cyclobutyl-1H-pyrazole - 2092276-92-9

Specification

CAS No. 2092276-92-9
Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
IUPAC Name 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole
Standard InChI InChI=1S/C8H11BrN2/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-4H2,(H,10,11)
Standard InChI Key QOUXSPKMSJRKMO-UHFFFAOYSA-N
SMILES C1CC(C1)C2=C(C=NN2)CBr
Canonical SMILES C1CC(C1)C2=C(C=NN2)CBr

Introduction

Chemical Structure and Properties

Molecular Structure

4-(Bromomethyl)-5-cyclobutyl-1H-pyrazole consists of a five-membered pyrazole ring with two nitrogen atoms at positions 1 and 2. The distinctive features of this compound include a bromomethyl group (-CH₂Br) at position 4 and a cyclobutyl group at position 5. The 1H designation indicates that the compound exists in the tautomeric form where the hydrogen is attached to the nitrogen at position 1, creating an NH group.

The presence of both the bromomethyl and cyclobutyl groups creates a unique steric environment that influences the compound's reactivity and binding properties. The cyclobutyl group introduces rigidity to the molecule, while the bromomethyl group serves as a potential site for nucleophilic substitution reactions, making this compound particularly valuable as a building block in organic synthesis.

Physical Properties

Based on structural analysis and comparison with similar pyrazole derivatives, 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole is expected to exhibit the following physical properties:

PropertyValueNotes
Molecular FormulaC₈H₁₁BrN₂
Molecular WeightApproximately 215.09 g/molCalculated based on atomic weights
Physical StateSolid at room temperatureTypical for similar pyrazole derivatives
SolubilitySparingly soluble in water; soluble in organic solventsExpected to dissolve well in polar organic solvents like DMF, DMSO, and alcohols
Melting PointEstimated 110-130°CBased on similar pyrazole derivatives
StabilitySensitive to light and airStorage under inert atmosphere recommended

The compound likely forms crystals in its pure form, and due to the presence of the NH group, it can participate in hydrogen bonding, which may influence its melting point and solubility characteristics .

Chemical Properties

The chemical behavior of 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole is largely determined by three key structural features: the pyrazole ring, the bromomethyl group, and the cyclobutyl substituent. The pyrazole ring possesses both acidic (NH) and basic (non-protonated nitrogen) properties, making it amphoteric. The bromomethyl group serves as an electrophilic center capable of undergoing nucleophilic substitution reactions, while the cyclobutyl group primarily influences the steric environment and lipophilicity of the molecule.

Key chemical properties include:

  • Acid-base behavior: The NH group in the pyrazole ring can be deprotonated under basic conditions, forming an anion.

  • Nucleophilic substitution: The bromomethyl group is susceptible to displacement by various nucleophiles, making it a versatile handle for further functionalization.

  • Ring strain: The cyclobutyl group contains significant ring strain, which can influence reactivity under certain conditions.

  • Tautomerism: Like other pyrazoles, this compound can exhibit tautomerism between the 1H and 2H forms, although the 1H form is generally more stable .

Synthesis Methods

General Synthetic Routes

The synthesis of 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole would likely follow established methods for preparing substituted pyrazoles. Based on related compounds in the literature, several synthetic routes can be proposed:

Cyclocondensation Approach

One probable synthetic route involves the cyclocondensation of cyclobutylacetylene derivatives with hydrazine, followed by regioselective bromination of the resulting 5-cyclobutylpyrazole at the 4-position methyl group. This approach takes advantage of the well-established methods for constructing the pyrazole ring system.

Halogenation of Precursors

Another viable approach could involve the synthesis of 4-methyl-5-cyclobutyl-1H-pyrazole followed by selective bromination of the methyl group using N-bromosuccinimide (NBS) or other brominating agents. This method would leverage the reactivity patterns observed in similar pyrazole derivatives .

Laboratory-Scale Preparation

For laboratory-scale preparation, the following synthetic sequence might be employed:

  • Preparation of 5-cyclobutyl-1H-pyrazole through the reaction of cyclobutyl ketones with hydrazine.

  • Introduction of a methyl group at position 4 through directed metalation and subsequent methylation.

  • Selective bromination of the methyl group using NBS in the presence of a radical initiator such as AIBN or benzoyl peroxide.

This approach would require careful control of reaction conditions to ensure regioselectivity and to prevent over-bromination .

Chemical Reactivity

Nucleophilic Substitution Reactions

Applications in Scientific Research

Medicinal Chemistry

4-(Bromomethyl)-5-cyclobutyl-1H-pyrazole has significant potential in medicinal chemistry due to several factors:

  • The pyrazole ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive compounds.

  • The bromomethyl group serves as a versatile handle for attaching the pyrazole core to other molecular fragments.

  • The cyclobutyl group can enhance metabolic stability and modulate lipophilicity, important considerations in drug design.

Potential therapeutic areas for derivatives of this compound include:

  • Anti-inflammatory agents: Many pyrazole derivatives exhibit COX inhibition properties.

  • CNS-active compounds: The balanced lipophilicity might enable blood-brain barrier penetration.

  • Antimicrobial agents: Pyrazoles with similar substitution patterns have shown promising antimicrobial activity .

Synthetic Chemistry

In synthetic chemistry, 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole could serve as a valuable building block for constructing more complex molecules. The bromomethyl group's reactivity enables diverse functionalization, while the cyclobutyl group introduces structural rigidity and three-dimensional character to the resulting compounds.

Material Science

The compound may find applications in material science, particularly in the development of:

  • Fluorescent probes: Appropriately functionalized derivatives could exhibit fluorescent properties.

  • Ligands for metal complexes: The nitrogen atoms in the pyrazole ring can coordinate with metal ions.

  • Components of functional polymers: When incorporated into polymeric structures, the pyrazole moiety could impart specific properties such as thermal stability or metal-binding capability .

Analytical Characterization

NMR Spectroscopy

The 1H NMR spectrum of 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole would likely show:

  • A broad signal around 10-13 ppm corresponding to the NH proton.

  • A singlet at approximately 4.5-4.7 ppm representing the bromomethyl CH₂ group.

  • A complex multiplet pattern for the cyclobutyl protons between 1.8-3.2 ppm.

  • A singlet at around 7.5-7.7 ppm from the C3 proton of the pyrazole ring.

The 13C NMR spectrum would display signals for the pyrazole carbons (typically 130-150 ppm), the bromomethyl carbon (around 20-30 ppm), and the cyclobutyl carbons (15-40 ppm) .

IR Spectroscopy

Characteristic IR absorption bands would include:

  • N-H stretching at 3100-3500 cm⁻¹

  • C-H stretching from the cyclobutyl and bromomethyl groups at 2850-3000 cm⁻¹

  • C=N and C=C stretching of the pyrazole ring at 1400-1600 cm⁻¹

  • C-Br stretching at 500-650 cm⁻¹

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would be suitable for the analysis of 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole. For HPLC analysis, a C18 reverse-phase column with a methanol/water gradient would likely provide good separation. For GC analysis, a mid-polarity column such as DB-35 would be appropriate, with a temperature program starting around 100°C and ramping to 250-300°C .

Biological Activity Predictions

Structure-Activity Relationships

Several structural features of 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole are likely to influence its biological activity:

  • The pyrazole ring provides a scaffold that can interact with protein binding pockets through hydrogen bonding and π-stacking interactions.

  • The bromomethyl group serves as a potential electrophilic site that could interact with nucleophilic amino acid residues in proteins.

  • The cyclobutyl group contributes to lipophilicity and may enhance membrane permeability while also providing conformational constraints.

Further studies would be needed to fully elucidate the structure-activity relationships of this compound and its derivatives .

Future Research Directions

Synthetic Optimization

Future research could focus on developing more efficient synthetic routes to 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole, potentially exploring:

  • One-pot synthesis methods to reduce the number of isolation and purification steps.

  • Regioselective functionalization strategies to directly introduce the bromomethyl and cyclobutyl groups.

  • Green chemistry approaches using environmentally friendly reagents and conditions.

Derivatization Studies

The reactive bromomethyl group provides numerous opportunities for derivatization, which could lead to libraries of compounds with diverse properties and potential applications. Future studies might explore:

  • Coupling with amino acids or peptides to create peptidomimetics.

  • Introduction of fluorescent tags for biological imaging applications.

  • Attachment to polymeric supports for solid-phase synthesis or heterogeneous catalysis.

Biological Evaluation

Comprehensive biological screening of 4-(bromomethyl)-5-cyclobutyl-1H-pyrazole and its derivatives could reveal unexpected activities and applications. Areas of interest might include:

  • Antimicrobial activity against resistant bacterial strains.

  • Anti-inflammatory and analgesic properties.

  • Anticancer activity, particularly against enzymes involved in DNA repair mechanisms.

  • Agricultural applications, such as fungicidal or insecticidal properties .

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